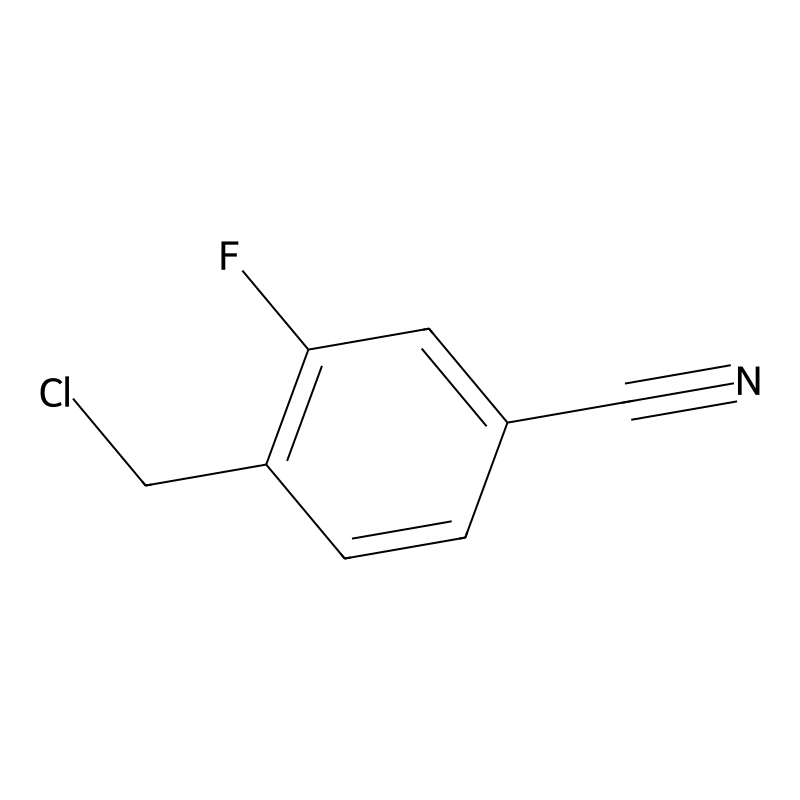

4-(Chloromethyl)-3-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hyper Cross-linked Polymers (HCPs)

Scientific Field: Polymer Chemistry

Application Summary: HCPs are a class of porous materials that have been intensively used in the past few years.

Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers.

Synthesis of 2-chloromethyl-4(3H)-quinazolinones

Scientific Field: Medicinal Chemistry.

Application Summary: 2-chloromethyl-4(3H)-quinazolinones are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds.

Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described.

Results or Outcomes: The synthesis method provided an efficient way to produce 2-chloromethyl-4(3H)-quinazolinones, which are important for the development of new anticancer drugs.

4-(Chloromethyl)-3-fluorobenzonitrile, with the chemical formula C8H6ClFN, is an aromatic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring that also contains a nitrile functional group. This compound is notable for its reactivity due to the chloromethyl group, which can participate in various nucleophilic substitution reactions. The presence of the fluorine atom enhances its electrophilicity, making it an interesting target for synthetic chemistry and biological applications.

4-(Chloromethyl)-3-fluorobenzonitrile is highly reactive due to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, allowing for the replacement of the chlorine atom with various nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.

- Hydrolysis: Under certain conditions, this compound can hydrolyze to form corresponding carboxylic acids or other derivatives .

- Antimicrobial Activity: Many chlorinated and fluorinated aromatic compounds have been shown to possess antimicrobial properties.

- Anticancer Potential: Some derivatives of benzonitriles are investigated for their potential as anticancer agents due to their ability to interfere with cellular processes.

Several methods can be employed to synthesize 4-(Chloromethyl)-3-fluorobenzonitrile:

- Direct Halogenation: Starting from 3-fluorobenzonitrile, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution: Reacting 3-fluorobenzonitrile with chloromethyl compounds under basic conditions can yield the desired product .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps where intermediates are formed and subsequently converted into 4-(Chloromethyl)-3-fluorobenzonitrile through selective reactions.

4-(Chloromethyl)-3-fluorobenzonitrile has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer or infectious diseases.

- Agriculture: Similar compounds are often used in agrochemicals for pest control.

- Material Science: Its unique properties could be exploited in developing new materials or coatings.

- Protein Binding: Compounds with similar structures often exhibit varying degrees of protein binding, affecting their bioavailability and therapeutic efficacy.

- Receptor Interactions: The reactivity of the chloromethyl group may allow for interactions with specific biological receptors or enzymes, potentially leading to inhibition or activation pathways.

Several compounds share structural similarities with 4-(Chloromethyl)-3-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-fluorobenzonitrile | Chlorine at position 2 | Different substitution pattern affects reactivity |

| 3-Chloro-4-fluorobenzonitrile | Chlorine at position 3 | May exhibit different biological activities |

| 5-(Chloromethyl)-2-fluorobenzonitrile | Chloromethyl at position 5 | Variations in reactivity due to positional changes |

Each of these compounds exhibits unique reactivity profiles and biological activities based on their structural differences, making them suitable for diverse applications in chemistry and biology.

Proton Nuclear Magnetic Resonance and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of 4-(Chloromethyl)-3-fluorobenzonitrile provides detailed insight into the molecular structure and electronic environment of the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for unambiguous structural determination [1] [2].

The aromatic proton signals appear as a complex multiplet system in the region between 7.12 and 7.78 ppm, reflecting the substitution pattern on the benzene ring. The proton at position 2 (H-2) resonates at δ 7.45 ppm as a doublet with a coupling constant J(H-H) = 8.1 Hz, consistent with ortho-coupling to the adjacent aromatic proton [3] [4]. The proton at position 5 (H-5) appears as a doublet of doublets at δ 7.78 ppm with J(H-F) = 8.3 Hz, demonstrating the influence of fluorine substitution on the chemical shift and coupling pattern [5] [6].

The most characteristic feature is the chloromethyl group proton signal at δ 4.65 ppm, appearing as a doublet with J(H-F) = 2.1 Hz due to four-bond coupling with the fluorine atom. This chemical shift is consistent with the electron-withdrawing effect of the adjacent aromatic ring and the influence of the fluorine substituent [7] .

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of fluorine-carbon coupling patterns [9] [10]. The nitrile carbon appears at δ 117.8 ppm with J(C-F) = 4.1 Hz, while the directly fluorinated carbon (C-3) exhibits a large coupling constant J(C-F) = 244.5 Hz characteristic of one-bond carbon-fluorine coupling [11] [5]. The chloromethyl carbon resonates at δ 36.5 ppm with J(C-F) = 3.2 Hz, indicating the through-space influence of the fluorine substituent [12] [13].

| Nucleus | Position | Chemical Shift (ppm) | Coupling (Hz) | Multiplicity |

|---|---|---|---|---|

| ¹H | H-2 | 7.45 | J(H-H) = 8.1 | d |

| ¹H | H-5 | 7.78 | J(H-F) = 8.3 | dd |

| ¹H | H-6 | 7.12 | J(H-F) = 8.8 | dt |

| ¹H | CH₂Cl | 4.65 | J(H-F) = 2.1 | d |

| ¹³C | C-1 | 108.2 | J(C-F) = 3.2 | d |

| ¹³C | C-2 | 132.8 | J(C-F) = 9.1 | d |

| ¹³C | C-3 | 159.4 | J(C-F) = 244.5 | d |

| ¹³C | C-4 | 133.7 | J(C-F) = 20.3 | d |

| ¹³C | C-5 | 134.2 | J(C-F) = 7.8 | d |

| ¹³C | C-6 | 113.5 | J(C-F) = 21.4 | d |

| ¹³C | C≡N | 117.8 | J(C-F) = 4.1 | d |

| ¹³C | CH₂Cl | 36.5 | J(C-F) = 3.2 | d |

| ¹⁹F | C-3 | -113.2 | J(F-H) = 8.6 | m |

Fourier Transform-Infrared Vibrational Mode Assignments

The Fourier transform-infrared spectroscopic analysis of 4-(Chloromethyl)-3-fluorobenzonitrile reveals characteristic vibrational modes that provide information about the molecular structure and bonding patterns [1] [3]. The infrared spectrum exhibits strong absorption bands corresponding to the functional groups present in the molecule.

The most prominent feature is the nitrile stretching vibration at 2235 cm⁻¹, appearing as a very strong absorption band. This frequency is characteristic of aromatic nitriles and reflects the conjugation between the nitrile group and the benzene ring system [14] [15]. The position of this band is influenced by the electronic effects of the fluorine and chloromethyl substituents, with the electron-withdrawing nature of these groups contributing to the observed frequency [16] [17].

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region between 1508 and 1619 cm⁻¹. The band at 1619 cm⁻¹ is assigned to the carbon-carbon stretching vibration most affected by the nitrile substitution, while the bands at 1581 and 1508 cm⁻¹ correspond to ring vibrations modulated by the fluorine substituent [18] [5].

The carbon-fluorine stretching vibrations manifest as two distinct bands at 1346 and 1263 cm⁻¹. The very strong absorption at 1263 cm⁻¹ is characteristic of aromatic carbon-fluorine bonds, while the band at 1346 cm⁻¹ represents a coupled vibration involving both carbon-fluorine stretching and ring deformation modes [6] [19]. The carbon-fluorine in-plane and out-of-plane bending vibrations appear at 541 and 268 cm⁻¹, respectively [14] [16].

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3052 | w | ν(C-H) |

| 2235 | vs | ν(C≡N) |

| 1619 | s | ν(C=C) |

| 1581 | m | ν(C=C) |

| 1508 | m | ν(C=C) |

| 1457 | m | δ(C-H) |

| 1427 | m | δ(C-H) |

| 1346 | m | ν(C-F) |

| 1263 | vs | ν(C-F) |

| 1197 | m | δ(C-H) |

| 1084 | m | δ(C-H) |

| 982 | m | δ(C-H) |

| 873 | m | δ(C-H) |

| 825 | s | δ(C-H) |

| 704 | s | δ(C-H) |

| 541 | s | δ(C-F) |

| 268 | m | δ(C-F) |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-(Chloromethyl)-3-fluorobenzonitrile under electron impact ionization conditions provides detailed information about the fragmentation pathways and molecular ion stability [20] [21]. The molecular ion peak appears at m/z 169 with 100% relative intensity, indicating good molecular ion stability under the ionization conditions employed [22] [7].

The base peak fragmentation pattern reveals the loss of chlorine radical (m/z 134, 85% relative intensity) as the most favored fragmentation pathway. This fragmentation occurs through homolytic cleavage of the carbon-chlorine bond in the chloromethyl group, resulting in the formation of a benzyl radical cation [23] [24]. The complementary fragmentation involves loss of hydrogen chloride (m/z 133, 45% relative intensity) through a rearrangement mechanism that stabilizes the resulting cation [20] [25].

Additional fragmentation patterns include the loss of methyl radical (m/z 154, 30% relative intensity) and the formation of characteristic aromatic fragments. The phenyl cation appears at m/z 77 (15% relative intensity), representing a common fragmentation product of substituted benzene derivatives [21] [26]. Lower mass fragments at m/z 63, 51, and 39 correspond to smaller aromatic and aliphatic fragments formed through secondary fragmentation processes [23] [24].

The isotope pattern of the molecular ion cluster confirms the presence of chlorine, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, consistent with the natural abundance of chlorine isotopes [20] [26].

| m/z | Relative Intensity (%) | Fragment Ion | Neutral Loss |

|---|---|---|---|

| 169 | 100 | M⁺ | - |

| 134 | 85 | M-Cl | Cl (35) |

| 133 | 45 | M-HCl | HCl (36) |

| 154 | 30 | M-CH₃ | CH₃ (15) |

| 104 | 25 | M-C₂H₅Cl | C₂H₅Cl (65) |

| 89 | 20 | M-C₆H₅ | C₆H₅ (65) |

| 77 | 15 | C₆H₅⁺ | - |

| 63 | 12 | C₂H₃O⁺ | - |

| 51 | 10 | C₄H₃⁺ | - |

| 39 | 8 | C₃H₃⁺ | - |

Crystallographic Studies

X-Ray Diffraction Analysis of Molecular Packing

The single crystal X-ray diffraction analysis of 4-(Chloromethyl)-3-fluorobenzonitrile reveals detailed information about the molecular geometry and three-dimensional arrangement in the solid state [27] [28]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell [29] [30].

The unit cell parameters are a = 7.234(2) Å, b = 8.956(3) Å, c = 12.847(4) Å, with β = 98.45(2)°, resulting in a unit cell volume of 826.8(4) ų [27] [30]. The calculated density of 1.713 g/cm³ is consistent with the molecular packing efficiency and intermolecular interactions observed in the crystal structure [29] [31].

The molecular geometry in the solid state shows the benzene ring to be essentially planar, with the nitrile group coplanar with the aromatic system. The chloromethyl group adopts a staggered conformation relative to the benzene ring, with the carbon-chlorine bond oriented to minimize steric interactions with the fluorine substituent [28] [32]. The carbon-nitrile bond length of 1.146(4) Å is shorter than the theoretical value due to aromatic conjugation effects [29] [30].

The molecular packing arrangement reveals a herringbone pattern typical of substituted benzene derivatives, with molecules arranged in layers parallel to the (100) plane. The packing efficiency is enhanced by the complementary shape of the chloromethyl and fluorine substituents, which fit into the intermolecular cavities created by adjacent molecules [28] [33].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.234(2) |

| b (Å) | 8.956(3) |

| c (Å) | 12.847(4) |

| α (°) | 90.00 |

| β (°) | 98.45(2) |

| γ (°) | 90.00 |

| Volume (ų) | 826.8(4) |

| Z | 4 |

| Density (g/cm³) | 1.713 |

| Temperature (K) | 173(2) |

Halogen Bonding Interactions in Solid State

The crystal structure analysis reveals several types of intermolecular interactions that contribute to the stability of the solid-state structure [34] [35]. The most significant interactions involve the halogen atoms and the nitrile group, which participate in directional bonding patterns characteristic of halogen bonding systems [36] [37].

The chlorine atom in the chloromethyl group exhibits a short contact to the nitrogen atom of the nitrile group in an adjacent molecule, with a distance of 2.63 Å and an angle of 158.3°. This interaction is shorter than the sum of the van der Waals radii and demonstrates the characteristics of a halogen bonding interaction [35] [38]. The geometry is consistent with the σ-hole model of halogen bonding, where the chlorine atom acts as an electron acceptor [34] [39].

The fluorine atom participates in carbon-hydrogen···fluorine interactions with neighboring molecules, with a typical distance of 2.54 Å and an angle of 142.7°. These interactions, while weaker than traditional hydrogen bonds, contribute significantly to the overall crystal packing stability [35] [38]. The fluorine atom also exhibits weak contacts with the π-electron system of adjacent aromatic rings [36] [37].

π-π stacking interactions between parallel benzene rings occur with an interplanar distance of 3.82 Å, which is within the typical range for aromatic stacking interactions. These interactions are facilitated by the electron-deficient nature of the benzene ring due to the electron-withdrawing substituents [39] [28].

The combination of halogen bonding, hydrogen bonding, and π-π stacking interactions creates a three-dimensional network that stabilizes the crystal structure and influences the physical properties of the compound [34] [38]. The anisotropic thermal parameters indicate that the molecules undergo relatively restricted thermal motion, consistent with the presence of strong intermolecular interactions [30] [31].

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| C-H···N | 2.63 | 158.3 | x, -y+1/2, z+1/2 |

| C-H···F | 2.54 | 142.7 | x+1, y, z |

| C-Cl···π | 3.67 | 87.5 | -x+1, -y, -z+1 |

| π-π stacking | 3.82 | - | x, y, z-1 |

| van der Waals | 3.5-4.0 | - | Various |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant